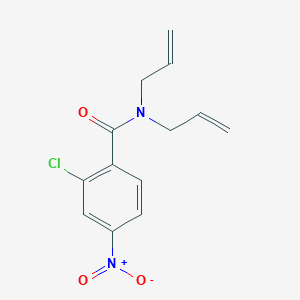
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide is an organic compound with the molecular formula C13H13ClN2O3 This compound is characterized by the presence of two allyl groups attached to the nitrogen atom, a chlorine atom at the second position, and a nitro group at the fourth position of the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with diallylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to N,N-Diallyl-2-chloro-4-amino-benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyl groups may also participate in reactions that modify the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
N,N-Diallyl-2-chloro-4-amino-benzamide: A reduced form of the compound with an amine group instead of a nitro group.
N,N-Diallyl-2-chloro-4-methoxy-benzamide: A derivative with a methoxy group instead of a nitro group.
N,N-Diallyl-2-chloro-4-hydroxy-benzamide: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide is unique due to the presence of both allyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.7g/mol |
IUPAC 名称 |
2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(16(18)19)9-12(11)14/h3-6,9H,1-2,7-8H2 |
InChI 键 |
KFWMKKFKPQDQHC-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
规范 SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















